4-(3-Pyridinyloxy)butyronitrile
Description
4-(3-Pyridinyloxy)butyronitrile is a nitrile derivative featuring a pyridine ring linked via an ether oxygen to a butyronitrile backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized materials such as phthalocyanines (e.g., ZnPc-1 in ) . Its structure combines the electron-withdrawing nitrile group with the aromatic pyridine moiety, which influences its electronic properties and reactivity.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-pyridin-3-yloxybutanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,7H2 |
InChI Key |
VLJUUPMEGDYFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
4-(2-Bromophenoxy)butyronitrile and 4-(3-Bromophenoxy)butyronitrile () share the same butyronitrile backbone but replace the pyridinyloxy group with bromophenoxy substituents. Key differences include:
- Molecular Weight: C₁₀H₁₀BrNO (240.0 g/mol) for brominated derivatives vs. C₉H₁₀N₂O (theoretical MW: 162.2 g/mol) for 4-(3-Pyridinyloxy)butyronitrile.
- Reactivity : Bromine atoms introduce steric bulk and enhance electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to the pyridinyloxy analogue .
- Applications : Brominated derivatives are intermediates in cross-coupling reactions, whereas the pyridinyloxy variant is used in coordination chemistry for metal-ligand complexes .
Amino-Substituted Butyronitriles
4-(Dimethylamino)butyronitrile () and 4-(Dibutylamino)butyronitrile () feature amino groups instead of the pyridinyloxy moiety:
- Basicity: The dimethylamino group (pKa ~10–11) increases basicity, contrasting with the weakly basic pyridine ring (pKa ~2.6).
- Solubility: Amino groups enhance water solubility, whereas the pyridinyloxy derivative is likely more lipophilic.
- Applications: Amino-substituted derivatives are used in HPLC separations due to their polarity , while this compound serves as a ligand precursor in materials science .
Pyridine-Based Derivatives
4-(3-Methyl-5-nitropyrid-2-yl)butyronitrile () contains a nitropyridine group directly attached to the butyronitrile backbone, differing in substitution pattern:
- Electronic Effects : The nitro group is strongly electron-withdrawing, further activating the nitrile for nucleophilic attack compared to the ether-linked pyridine in this compound.
- Synthetic Utility : The nitro group facilitates reduction reactions to amines, expanding its utility in multi-step syntheses .
Solvent Properties of Parent Butyronitrile
Butyronitrile itself () has a dielectric constant (ε = 24.8) and surface tension (~27.5 dyn/cm at 20°C) . Substituents alter these properties:
- Dielectric Effects : The pyridinyloxy group likely increases polarity compared to alkyl-substituted derivatives, enhancing solvation in polar solvents.
- Safety : All nitriles share flammability and toxicity risks (), but halogenated or aromatic derivatives may exhibit additional hazards due to substituents .
Data Table: Key Properties of Selected Butyronitrile Derivatives
Research Findings and Implications
- Synthetic Routes: this compound is synthesized via nucleophilic aromatic substitution, analogous to bromophenoxy derivatives ().
- Electronic Effects: The pyridinyloxy group stabilizes negative charges, making the nitrile more susceptible to hydrolysis or nucleophilic addition compared to amino-substituted analogues.
- Material Science : Its integration into ZnPc derivatives highlights its role in tuning electronic properties of metal-organic frameworks .
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